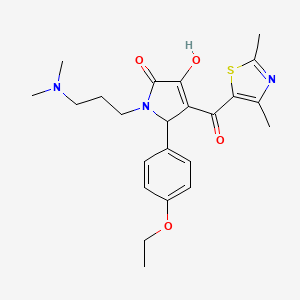

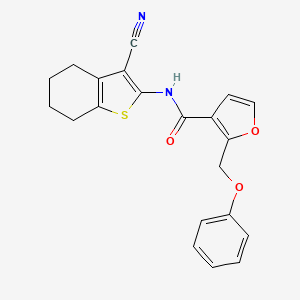

![molecular formula C11H11ClN2O B2927269 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one CAS No. 1782634-38-1](/img/structure/B2927269.png)

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one” is a chemical compound with the molecular formula C11H13ClN2. It has a molecular weight of 208.69 .

Synthesis Analysis

While specific synthesis methods for “6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one” were not found, there are general methods for the synthesis of indoles and pyrrolidines that could potentially be applied . For instance, the Fischer Indole Synthesis is a well-known method for synthesizing indoles . Similarly, various methods have been reported for the synthesis of pyrrolidines .Applications De Recherche Scientifique

Synthesis of Quinoxaline Derivatives

The compound has been used in the synthesis of quinoxaline derivatives, which are important in the development of various organic compounds due to their biological and pharmaceutical activities . The mechanism involves nucleophilic chlorination, which is a key step in the formation of these derivatives.

Multicomponent Reactions

Indole derivatives, including our compound of interest, play a crucial role in multicomponent reactions. These reactions are a cornerstone in the synthesis of complex organic molecules, allowing for the construction of polycyclic structures with potential chemical and biomedical relevance .

Heterocyclic Compound Synthesis

The spiro[indole-3,3’-pyrrolidin]-2-one structure is pivotal in the synthesis of heterocyclic compounds. These structures are prevalent in a wide range of biologically active molecules, including natural products and pharmaceuticals .

Alkaloid Synthesis

Indole derivatives are also integral to the synthesis of alkaloids, which are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound can be a key intermediate in the synthesis of complex alkaloid structures .

Organic Synthesis Methodology

The compound is involved in the development of new methodologies in organic synthesis. Its unique structure can lead to the discovery of novel reaction pathways and synthetic strategies .

Asymmetric Synthesis

As part of asymmetric synthesis, this compound can be used to create chiral centers, which are crucial for the production of enantiomerically pure substances, often required in pharmaceutical applications .

Catalysis

In catalysis, the compound could be used to develop new catalysts or enhance existing ones, particularly in reactions that form carbon-heteroatom bonds, which are fundamental in organic chemistry .

Pharmaceutical Development

Lastly, due to its structural complexity and potential biological activity, this compound can be a valuable asset in the development of new pharmaceuticals, especially in the search for compounds with novel modes of action .

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology .

Mode of Action

It’s worth noting that indole derivatives are often involved in a variety of biological activities, including interactions with cancer cells, microbes, and various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Propriétés

IUPAC Name |

6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOPXMCPUFTBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)

![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)